molecular formula C7H12O2 B147603 Vinyl pivalate CAS No. 3377-92-2

Vinyl pivalate

Cat. No. B147603
Key on ui cas rn: 3377-92-2
M. Wt: 128.17 g/mol
InChI Key: YCUBDDIKWLELPD-UHFFFAOYSA-N
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Patent
US04981973

Procedure details

Vinyl pivalate (91 pounds) was prepared in two, 20 gallon-batch runs in a 30 gallon stainless steel reactor. In two batches, pivalic acid (75.5 lbs, 10 gallons) and vinyl acetate (77.9 lbs, 10 gallons) were transvinylated in the presence of 300 ppm ruthenium catalyst, described in the preceeding paragraph, at 145° C. using a 50 psig carbon monoxide reaction atmosphere for 5 hours. Reaction product was removed from the reactor by vacuum distillation (60°-130° C., 240 mm Hg) from the ruthenium catalyst without difficulty. Based on gas chromatographic analysis, 90.4% and 94.7% of the vinyl pivalate respectively formed in the two reaction batches, could be accounted for after distillation. This demonstrates that reequilibration of vinyl pivalate (and acetic acid) to vinyl acetate (and pivalic acid) was successfully controlled during distillation within 9.6% (batch 1) and 5.3% (batch 2), respectively. Mass balances for all components were better than 98%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[C]=O.[C:10](OC=C)(=O)[CH3:11]>[Ru]>[C:1]([O:7][CH:10]=[CH2:11])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3] |^3:7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ru]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in the preceeding paragraph, at 145° C.
CUSTOM
Type
CUSTOM
Details
Reaction product
CUSTOM
Type
CUSTOM
Details
was removed from the reactor by vacuum distillation (60°-130° C., 240 mm Hg) from the ruthenium catalyst without difficulty
CUSTOM
Type
CUSTOM
Details
respectively formed in the two reaction batches
DISTILLATION
Type
DISTILLATION
Details
after distillation
DISTILLATION
Type
DISTILLATION
Details
was successfully controlled during distillation within 9.6% (batch 1) and 5.3% (batch 2)

Outcomes

Product
Name
Type
product
Smiles
C(C(C)(C)C)(=O)OC=C
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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